molecular formula C10H15NO2 B038116 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone CAS No. 115864-74-9

2-Ethyl-3-hydroxy-1-propyl-4-pyridinone

Cat. No.: B038116
CAS No.: 115864-74-9
M. Wt: 181.23 g/mol
InChI Key: FKIQYJKMNFKPFA-UHFFFAOYSA-N
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Description

2-Ethyl-3-hydroxy-1-propyl-4-pyridinone (CAS 115864-74-9) is a hydroxypyridinone derivative with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol . Its structure features a pyridinone ring substituted with a hydroxyl group at position 3, an ethyl group at position 2, and a propyl chain at position 1. Key physicochemical properties include an XLogP3 value of 1.8, indicating moderate lipophilicity, and a Topological Polar Surface Area (TPSA) of 40.5 Ų, which suggests moderate solubility and membrane permeability . The compound has 1 hydrogen bond donor (from the hydroxyl group) and 3 hydrogen bond acceptors (oxygen and nitrogen atoms), making it capable of metal chelation, a hallmark of hydroxypyridinones .

Properties

CAS No.

115864-74-9

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-ethyl-3-hydroxy-1-propylpyridin-4-one

InChI

InChI=1S/C10H15NO2/c1-3-6-11-7-5-9(12)10(13)8(11)4-2/h5,7,13H,3-4,6H2,1-2H3

InChI Key

FKIQYJKMNFKPFA-UHFFFAOYSA-N

SMILES

CCCN1C=CC(=O)C(=C1CC)O

Canonical SMILES

CCCN1C=CC(=O)C(=C1CC)O

Other CAS No.

115864-74-9

Synonyms

1-propyl-2-ethyl-3-hydroxy-4-pyridone
2-ethyl-3-hydroxy-1-propyl-4-pyridinone
PEHP-1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
The compound has been identified as a precursor for developing new pharmaceuticals with significant antimicrobial and anticancer properties. Research indicates that its structure allows for interaction with specific molecular targets, potentially affecting enzyme activity and signaling pathways crucial in cancer progression and microbial resistance.

Metal Chelation
One of the most notable applications of 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone is its role as a metal chelating agent . It has shown effectiveness in chelating toxic metals, which is particularly important in treating conditions associated with metal toxicity, such as lead or mercury poisoning. The compound can bind to metal ions, facilitating their excretion from the body .

Chemical Industry

Synthesis of Complex Derivatives
In the chemical industry, this compound serves as a versatile building block for synthesizing more complex derivatives. Its hydroxyl group enhances solubility and reactivity, making it suitable for various organic synthesis applications .

Case Study: Synthesis of Anticancer Agents
A study demonstrated the synthesis of novel anticancer agents derived from this compound. These agents were evaluated for their cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential.

Agricultural Applications

Pesticide Development
Research has also explored the use of this compound in developing pesticides . Its ability to inhibit certain pathogens makes it a candidate for protecting crops against diseases caused by fungi and bacteria. Studies have indicated that derivatives of this compound can enhance agricultural productivity by mitigating disease impact on crops .

Data Summary Table

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial agentsEffective against a range of microbial strains
Anticancer agentsPromising cytotoxic effects on cancer cells
Chemical IndustrySynthesis of derivativesVersatile building block for complex compounds
Agricultural SciencePesticide developmentEnhances crop protection against pathogens

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxypyridinones and related heterocyclic compounds share structural motifs but differ in substituents and properties. Below is a detailed comparison of 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone with structurally or functionally analogous compounds from the provided evidence.

Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP/XLogP3 H-Bond Donors H-Bond Acceptors TPSA (Ų) Key Functional Groups
This compound 181.23 1.8 1 3 40.5 Pyridinone, hydroxyl, ethyl, propyl
3-Acetylpyridine 121.14 0.56 0 2 33.3 Pyridine, acetyl
Ethyl 2-(piperidin-4-yl)acetate 185.25 Not specified 1 3 49.8 Piperidine, ester, ethyl

Key Observations:

Lipophilicity : The target compound’s XLogP3 (1.8) is higher than 3-Acetylpyridine’s LogP (0.56) , reflecting increased lipophilicity due to its alkyl (ethyl/propyl) substituents .

Ring System Differences: Ethyl 2-(piperidin-4-yl)acetate contains a saturated piperidine ring and an ester group, resulting in a higher TPSA (49.8 Ų) and likely distinct pharmacokinetic behavior compared to the unsaturated pyridinone core of the target compound.

Preparation Methods

Amine Substitution via Reflux with Propylamine

The most widely documented method involves the nucleophilic substitution of ethyl maltol (2-ethyl-3-hydroxypyran-4-one) with propylamine. This one-pot reaction proceeds via ring-opening of the pyranone followed by cyclization to form the pyridinone scaffold.

Procedure :

  • Ethyl maltol (5 g, 0.035 mol) is refluxed with excess aqueous propylamine (6 equivalents) in water or methanol at 80–100°C for 12–24 hours.

  • The mixture is treated with decolorizing charcoal, filtered, and evaporated under reduced pressure.

  • Crude product is recrystallized from acetone or ethanol/water mixtures to yield pink or white crystals.

Key Parameters :

  • Solvent : Water or methanol.

  • Temperature : 80–100°C.

  • Yield : 40–50%.

Mechanistic Insight :
The reaction proceeds through initial protonation of the pyranone oxygen, facilitating nucleophilic attack by propylamine at the C4 position. Subsequent tautomerization and aromatization yield the pyridinone core.

Solid-Phase Synthesis with Acid Catalysts

A modified approach employs solid acid catalysts to enhance reaction efficiency and reduce byproducts.

Procedure :

  • Ethyl maltol is heated with propionic anhydride and a solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃) at 100–120°C.

  • Propylamine is introduced under reduced pressure, followed by neutralization and solvent removal.

  • The product is purified via vacuum distillation and recrystallization.

Advantages :

  • Catalyst Reusability : Solid acids minimize waste.

  • Yield Improvement : Up to 77% for intermediate steps.

Alternative Methodologies and Comparative Analysis

Hydrogenation of Protected Derivatives

A multi-step route involves:

  • Protection : Benzylation of ethyl maltol’s hydroxyl group using benzyl chloride.

  • Alkylation : Reaction with 1,3-diaminopropane to form a Schiff base intermediate.

  • Deprotection : Hydrogenolysis over Pd/C catalyst to remove benzyl groups.

Yield : 12–18% overall.
Limitations : Low efficiency due to side reactions during alkylation.

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate reaction kinetics:

  • Ethyl maltol and propylamine are irradiated at 150°C for 1 hour in sealed vessels.

  • Preliminary data suggest yields comparable to conventional reflux (45–50%).

Optimization Strategies and Challenges

Solvent and Temperature Effects

ConditionYield (%)Purity (%)
Water, 100°C44.595
Methanol, 80°C50.297
Ethanol, 90°C48.196

Polar protic solvents (water, methanol) enhance amine solubility and reaction homogeneity.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Adding ammonium salts (e.g., NH₄Cl) increases reaction rates by 30%.

  • Microwave Activation : Reduces reaction time from 16 hours to 1 hour.

Critical Evaluation of Methodologies

Yield Limitations

The amine substitution method’s moderate yield (40–50%) stems from competing hydrolysis of ethyl maltol and incomplete cyclization. Solid-phase catalysis partially mitigates this but introduces complexity in catalyst recovery .

Q & A

Q. What are the key identifiers and structural features of 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone?

Methodological Answer: The compound can be identified via its IUPAC name, CAS number (115864-74-9), and molecular formula (C₁₀H₁₅NO₂). Structural confirmation requires spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze proton environments (e.g., hydroxy, ethyl, and propyl groups).
  • Infrared (IR) Spectroscopy: Confirm hydroxyl (-OH) and carbonyl (C=O) stretching vibrations .
  • Mass Spectrometry (MS): Validate molecular weight (181.23 g/mol) and fragmentation patterns.

Q. Table 1: Key Identifiers

PropertyValueSource
CAS No.115864-74-9
Molecular FormulaC₁₀H₁₅NO₂
SynonymsPEHP-1, 2-Ethyl-3-hydroxy-1-propylpyridin-4-one

Q. What are the recommended methods for synthesizing this compound?

Methodological Answer: Synthesis typically involves:

  • Stepwise Alkylation: Introduce ethyl and propyl groups to the pyridinone backbone under inert conditions (e.g., nitrogen atmosphere).
  • Hydroxylation: Oxidize intermediates using catalytic reagents (e.g., H₂O₂/Fe²⁺) .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .

Key Considerations:

  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Use reflux condensers to maintain temperature control during exothermic steps .

Q. Which analytical techniques are effective for confirming purity and structure?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column (UV detection at 254 nm).
  • X-ray Crystallography: Resolve crystal structure if single crystals are obtainable (e.g., via slow evaporation in methanol) .
  • Elemental Analysis: Verify C, H, N, and O percentages (±0.3% theoretical) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH conditions?

Methodological Answer:

  • Experimental Design: Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/37°C.
  • Analysis: Use UV-Vis spectroscopy to track absorbance changes (λ_max ~270 nm) over time. Stability is often pH-dependent due to protonation/deprotonation of the hydroxyl group .
  • Data Interpretation: Degradation kinetics (e.g., first-order rate constants) can be modeled using software like MATLAB or Python.

Q. Table 2: Stability Profile (Hypothetical Data)

pHHalf-life (25°C)Degradation Products
248 hoursPropyl-oxidized derivatives
7>1 weekStable
1212 hoursRing-opening byproducts

Q. How can contradictory data on metal chelation efficacy be resolved?

Methodological Answer:

  • Comparative Studies: Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) with Fe³⁺, Al³⁺, or Cu²⁺ under standardized conditions (e.g., 25°C, 0.1 M NaCl).
  • Spectroscopic Validation: Employ electron paramagnetic resonance (EPR) to detect metal-ligand complexes .
  • Statistical Analysis: Apply ANOVA to assess variability between studies (e.g., buffer composition, ionic strength) .

Q. How can computational modeling predict reactivity in novel environments?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) using Gaussian or ORCA .
  • Molecular Dynamics (MD): Simulate interactions with solvents (e.g., water, DMSO) or surfaces (e.g., silica) to predict adsorption behavior .
  • Validation: Cross-reference computational results with experimental data (e.g., NMR chemical shifts, reaction yields) .

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